N-(4-acetylphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
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Overview
Description
N-(4-acetylphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a thiophenyl-thiazolyl moiety, and a piperazinyl-acetamide structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring, which can be achieved by reacting 2-aminothiophenol with α-haloketones under reflux conditions in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The thiazole derivative is then reacted with a piperazine derivative in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Acetylation: The resulting intermediate is acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetylphenyl group.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the acetyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like THF or ethanol.
Substitution: Nitric acid, bromine, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Reduced forms of the acetyl group, potentially leading to alcohols.
Substitution: Nitrated or halogenated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies are conducted to evaluate its efficacy and safety in preclinical models.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(4-(methylpiperazin-1-yl)acetamide): Lacks the thiophene and thiazole rings, which may reduce its biological activity.
N-(4-acetylphenyl)-2-(4-(thiophen-2-yl)piperazin-1-yl)acetamide: Contains the thiophene ring but not the thiazole ring, potentially altering its interaction with biological targets.
N-(4-acetylphenyl)-2-(4-(thiazol-2-yl)piperazin-1-yl)acetamide: Contains the thiazole ring but not the thiophene ring, which may affect its chemical reactivity and biological properties.
Uniqueness
N-(4-acetylphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is unique due to the presence of both thiophene and thiazole rings, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2.C2H2O4/c1-16(27)17-4-6-18(7-5-17)23-21(28)13-25-8-10-26(11-9-25)14-22-24-19(15-30-22)20-3-2-12-29-20;3-1(4)2(5)6/h2-7,12,15H,8-11,13-14H2,1H3,(H,23,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHDDRCBIHGJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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